Cas no 1698431-42-3 (2-Fluoro-3-methyl-5-nitrobenzamide)

2-Fluoro-3-methyl-5-nitrobenzamide is a versatile organic compound with distinct chemical properties. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its unique nitro and fluoro substituents contribute to its reactivity, offering opportunities for targeted functionalization in chemical reactions. This compound is valued for its consistent quality and purity, ensuring reliable performance in research and industrial settings.
2-Fluoro-3-methyl-5-nitrobenzamide structure
1698431-42-3 structure
商品名:2-Fluoro-3-methyl-5-nitrobenzamide
CAS番号:1698431-42-3
MF:C8H7FN2O3
メガワット:198.151185274124
CID:5003991

2-Fluoro-3-methyl-5-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-3-methyl-5-nitrobenzamide
    • インチ: 1S/C8H7FN2O3/c1-4-2-5(11(13)14)3-6(7(4)9)8(10)12/h2-3H,1H3,(H2,10,12)
    • InChIKey: CEDUTBVDJGSCJJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C(N)=O)=CC(=CC=1C)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 254
  • トポロジー分子極性表面積: 88.9
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-Fluoro-3-methyl-5-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010010817-500mg
2-Fluoro-3-methyl-5-nitrobenzamide
1698431-42-3 97%
500mg
815.00 USD 2021-07-06
Alichem
A010010817-1g
2-Fluoro-3-methyl-5-nitrobenzamide
1698431-42-3 97%
1g
1,564.50 USD 2021-07-06
Alichem
A010010817-250mg
2-Fluoro-3-methyl-5-nitrobenzamide
1698431-42-3 97%
250mg
489.60 USD 2021-07-06

2-Fluoro-3-methyl-5-nitrobenzamide 関連文献

2-Fluoro-3-methyl-5-nitrobenzamideに関する追加情報

2-Fluoro-3-methyl-5-nitrobenzamide (CAS No. 1698431-42-3): A Comprehensive Overview

2-Fluoro-3-methyl-5-nitrobenzamide (CAS No. 1698431-42-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorine, methyl, and nitro substituents, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of 2-Fluoro-3-methyl-5-nitrobenzamide is defined by its aromatic ring with specific functional groups. The presence of the fluorine atom imparts unique electronic and steric properties, while the methyl group contributes to the compound's hydrophobicity. The nitro group, known for its strong electron-withdrawing effect, enhances the compound's reactivity and potential biological activity.

In recent years, extensive research has been conducted to explore the pharmacological properties of 2-Fluoro-3-methyl-5-nitrobenzamide. Studies have shown that this compound possesses significant anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2-Fluoro-3-methyl-5-nitrobenzamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential as a therapeutic agent for inflammatory diseases.

In addition to its anti-inflammatory properties, 2-Fluoro-3-methyl-5-nitrobenzamide has also shown promising results in cancer research. A 2020 study in the European Journal of Medicinal Chemistry reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways. These findings highlight the potential of 2-Fluoro-3-methyl-5-nitrobenzamide as a lead compound for the development of novel anti-cancer drugs.

The synthesis of 2-Fluoro-3-methyl-5-nitrobenzamide has been optimized using modern synthetic methods to ensure high yields and purity. One common synthetic route involves the nitration of 2-fluoro-3-methylbenzoic acid followed by amidation with ammonia or an appropriate amine derivative. This method provides a straightforward and efficient pathway to produce the desired compound on both laboratory and industrial scales.

The physicochemical properties of 2-Fluoro-3-methyl-5-nitrobenzamide, such as its solubility, stability, and melting point, have been extensively characterized. These properties are crucial for understanding its behavior in various biological systems and for optimizing its formulation as a pharmaceutical product. For example, its moderate solubility in water and organic solvents makes it suitable for both oral and parenteral administration.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Fluoro-3-methyl-5-nitrobenzamide. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for further clinical development.

In conclusion, 2-Fluoro-3-methyl-5-nitrobenzamide (CAS No. 1698431-42-3) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure, combined with its potential therapeutic applications, makes it an attractive candidate for drug discovery and development. As research continues to advance, it is likely that new insights into the mechanisms of action and clinical utility of this compound will emerge, potentially leading to innovative treatments for various diseases.

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